molecular formula C12H14N2O2 B2958202 4-(4-Oxopiperidin-1-yl)benzamide CAS No. 340756-87-8

4-(4-Oxopiperidin-1-yl)benzamide

Cat. No.: B2958202
CAS No.: 340756-87-8
M. Wt: 218.256
InChI Key: FRHJTBMHMNUPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Oxopiperidin-1-yl)benzamide” is a chemical compound with the molecular formula C12H14N2O2 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 218.26 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Benzamide derivatives, including compounds related to 4-(4-oxopiperidin-1-yl)benzamide, have been synthesized and evaluated for their biological applications. These compounds exhibit potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Development of Novel Derivatives for Anticancer Agents

  • Novel quinuclidinone derivatives have been designed and synthesized as potential anti-cancer agents. These include derivatives of benzamides, demonstrating the relevance of this chemical structure in the development of new anticancer medications (Soni et al., 2015).

Pharmacokinetics and Potential as Anti-fibrosis Drug

  • A study on a novel ALK5 inhibitor, a benzamide derivative, showed promising results in the suppression of renal and hepatic fibrosis, as well as anti-metastatic effects in a breast cancer model. This highlights the potential of benzamide derivatives in the development of oral anti-fibrotic drugs (Kim et al., 2008).

Inhibitors of HIV-1 Attachment

  • Benzamide derivatives have been investigated as inhibitors of HIV-1 attachment, interfering with viral gp120 and host cell receptor interactions. This area of research shows the potential of benzamide structures in antiviral therapy (Meanwell et al., 2009).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of various benzamide derivatives, including those with piperidine structures, have been explored. This research is crucial for understanding the chemical properties and potential applications of these compounds (Rajesh et al., 2010).

Anti-Inflammatory and Analgesic Activities

  • Some benzamide derivatives have shown promising anti-inflammatory and analgesic activities. These findings open up potential avenues for the development of new pain relief and anti-inflammatory drugs (Sondhi et al., 2006).

Mechanism of Action

While the exact mechanism of action for “4-(4-Oxopiperidin-1-yl)benzamide” is not specified in the search results, it’s known that piperidine derivatives can have various effects. For instance, they can induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Properties

IUPAC Name

4-(4-oxopiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHJTBMHMNUPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.